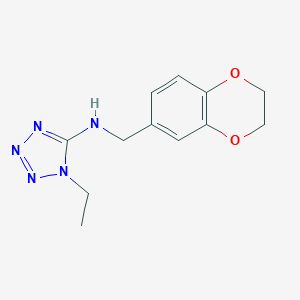![molecular formula C16H17N5O B276719 N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B276719.png)
N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine, also known as BMBTA, is a chemical compound that has gained attention in the scientific community due to its potential use in pharmaceutical research. BMBTA is a tetrazole-based compound that has a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine is not fully understood, but it is believed to act by inhibiting certain enzymes that are involved in cell growth and division. N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity. The exact mechanism of action of N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine in fungal infections is still being investigated.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activity, N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine has been found to have antioxidant properties and may have a protective effect against oxidative stress. N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine has also been shown to have a positive effect on glucose metabolism and may have potential use in treating diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine has also been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine is its limited solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine. One area of interest is its potential use in combination therapy for cancer. N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine has been shown to have synergistic effects with other anticancer agents, and further research is needed to determine the optimal combination therapy for different types of cancer. Additionally, more research is needed to fully understand the mechanism of action of N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine in different diseases and to identify potential targets for drug development. Finally, further optimization of the synthesis method for N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine may lead to more efficient and cost-effective production of this promising compound.
Synthesemethoden
The synthesis of N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine involves the reaction of 4-(benzyloxy)benzylamine with methyl 2-azidoacetate in the presence of triethylamine. The resulting compound is then treated with sodium azide and copper (I) iodide to yield N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine. This synthesis method has been optimized to produce high yields of N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine with high purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine has been studied extensively for its potential use in drug development. It has been shown to have antitumor activity and is being investigated as a potential treatment for cancer. N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine has also been found to have anti-inflammatory properties and is being studied for its potential use in treating inflammatory diseases such as arthritis. Additionally, N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine has been shown to have antifungal activity and is being investigated as a potential treatment for fungal infections.
Eigenschaften
Molekularformel |
C16H17N5O |
|---|---|
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
2-methyl-N-[(4-phenylmethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C16H17N5O/c1-21-19-16(18-20-21)17-11-13-7-9-15(10-8-13)22-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,19) |
InChI-Schlüssel |
INWOGTRHRPDGKR-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CN1N=C(N=N1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B276637.png)
![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B276639.png)
![N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B276640.png)
![4-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B276642.png)
![4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276643.png)
![4-{5-[(Butylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276645.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B276647.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine](/img/structure/B276652.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)
![[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile](/img/structure/B276655.png)
![N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B276656.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine](/img/structure/B276658.png)